Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16260684
InChI: InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3
SMILES:
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.8 g/mol

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC16260684

Molecular Formula: C17H20ClN3O3

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate -

Specification

Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
IUPAC Name ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate
Standard InChI InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3
Standard InChI Key QFKWPMBSRATCIY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of this compound is ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate. Its SMILES representation, CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3\text{CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3}, highlights the quinoline core substituted with chlorine, methoxy, piperazine, and ethyl carboxylate groups . The presence of these functional groups contributes to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H20ClN3O3\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_3
Molecular Weight349.8 g/mol
IUPAC NameEthyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3\text{CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3}

Structural Analysis

The quinoline backbone provides a planar aromatic system conducive to π-π stacking interactions, while the piperazine ring introduces conformational flexibility. Computational models suggest that the chlorine atom at position 5 enhances electron-withdrawing effects, stabilizing the quinoline nucleus. The methoxy group at position 8 contributes to steric hindrance, potentially influencing receptor binding kinetics .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, as exemplified in related quinoline-piperazine hybrids. A common approach includes:

  • Quinoline Core Formation: Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions yields the quinoline ester backbone.

  • Piperazine Substitution: Nucleophilic aromatic substitution at position 4 using piperazine derivatives introduces the amine moiety.

  • Functionalization: Chlorination at position 5 and methoxylation at position 8 are achieved via electrophilic substitution reactions .

For instance, a method described by PMC researchers involves treating 8-hydroxyquinoline with formaldehyde and hydrogen chloride to generate a methylene chloride intermediate, which is subsequently alkylated with piperazine fragments .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity. The 1H^1\text{H}-NMR spectrum typically shows signals for the ethyl ester protons (δ 1.3–1.5 ppm, triplet; δ 4.3–4.5 ppm, quartet), piperazine protons (δ 2.8–3.2 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)
(−)-19b3.751.282.93
(+)-19b13.81.3510.22

Anticancer Activity

Derivatives of this compound demonstrate antiproliferative effects in cancer models. For example, ethyl 8-nitrociprofloxacin-triazole conjugates inhibited prostate cancer cell lines (PC3, DU145) with IC50 values as low as 0.0496 μM . Mechanistic studies link this activity to DNA damage induction and vimentin disruption, a protein critical for epithelial-mesenchymal transition (EMT) in metastatic cancers .

Comparative Analysis With Analogues

Structural Analogues

The compound’s pharmacological profile is distinct from analogues like VK 28 and M30, which feature 8-hydroxyquinoline moieties but lack the ethyl carboxylate group. These analogues exhibit iron-chelating properties but show reduced dopamine receptor affinity .

Table 3: Key Analogues and Their Properties

CompoundStructural FeaturesBiological Activity
VK 288-Hydroxyquinoline, piperazineAntioxidant, neuroprotective
M308-Hydroxyquinoline, propargylamineIron chelation, MAO inhibition
FiVe1Chlorophenyl, cinnoline coreVimentin disruption, antimitotic

Metabolic Stability

Preliminary metabolism studies on FiVe1 derivatives reveal oxygenation and dealkylation as primary biotransformation pathways. The ethyl carboxylate group in Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate may enhance metabolic stability compared to hydroxylated analogues .

Future Directions

Further research should prioritize:

  • In Vivo Neuroprotection Studies: Evaluating efficacy in Parkinson’s disease models.

  • Cancer Metastasis Inhibition: Testing in EMT-driven tumor models.

  • Pharmacokinetic Optimization: Modifying the ethyl carboxylate group to improve bioavailability.

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